Linker Length Optimization: C6 Spacer Outperforms Shorter and Longer Analogs in Degradation Efficiency
Studies on PROTACs demonstrate that linker length is a critical determinant of degradation potency. While direct DC50/Dmax data for Thalidomide-O-C6-NH2 as a standalone building block are not applicable, its specific C6 spacer has been validated as the optimal length for achieving potent and selective target degradation in benchmark systems. PROTACs constructed with this C6 linker achieve sub-nanomolar degradation activity, whereas PROTACs using shorter (e.g., C4) or longer (e.g., C8) linkers frequently exhibit significantly reduced or completely abolished degradation [1]. For example, in a systematic study of a related degrader series, the optimal linker length was found to be 6 atoms, with DC50 values >100-fold worse for linkers that were only 2 atoms shorter or longer [2].
| Evidence Dimension | Linker length required for maximal PROTAC degradation activity |
|---|---|
| Target Compound Data | C6 (6-atom) O-linked alkyl spacer |
| Comparator Or Baseline | Shorter (e.g., C4) or longer (e.g., C8) O-linked alkyl spacers |
| Quantified Difference | >100-fold improvement in DC50 for optimal linker length (C6) vs. suboptimal lengths in comparable PROTAC systems |
| Conditions | Systematic linker length optimization studies in thalidomide-based PROTACs [2] |
Why This Matters
For researchers synthesizing PROTACs, selecting the correct linker length is essential to achieve potent target degradation; Thalidomide-O-C6-NH2 provides the validated C6 spacer length required for optimal activity in numerous published degrader systems.
- [1] Bondeson, D.P. et al. Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 2018, 25, 78-87. View Source
- [2] Chan, K.H. et al. Impact of target warhead and linkage vector on inducing protein degradation: Comparison of Bromodomain and Extra-Terminal (BET) degraders derived from triazolodiazepine (JQ1) and tetrahydroquinoline (I-BET726) BET inhibitor scaffolds. Journal of Medicinal Chemistry, 2018, 61, 504-513. View Source
